N'-(2-methoxybenzylidene)-2-thiophenecarbohydrazide
Description
N'-(2-Methoxybenzylidene)-2-thiophenecarbohydrazide is a Schiff base derived from the condensation of 2-methoxybenzaldehyde with 2-thiophenecarbohydrazide. This compound belongs to a class of hydrazide derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The methoxy group at the ortho position on the benzylidene moiety and the thiophene ring in the carbohydrazide backbone contribute to its unique electronic and steric properties, influencing both reactivity and biological interactions .
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-17-11-6-3-2-5-10(11)9-14-15-13(16)12-7-4-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI Key |
SAQVZFJFQMSYKT-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, leading to the formation of the desired hydrazone compound .
Industrial Production Methods
While specific industrial production methods for N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism by which N’-(2-methoxybenzylidene)-2-thiophenecarbohydrazide exerts its effects involves its interaction with molecular targets and pathways. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. The presence of electronegative atoms like nitrogen, sulfur, and oxygen in its structure enhances its binding affinity to metal surfaces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The presence of an ortho-methoxy group reduces carbonyl reactivity in nucleophilic addition, leading to lower yields compared to non-methoxy analogs (e.g., 76% vs. 88% for hydroxybenzohydrazide derivatives) .
- Ultrasound-assisted synthesis improves yields and reaction efficiency, as seen in HTMBH (85% yield) compared to conventional reflux methods .
- Halogen substituents (e.g., bromo in ) and nitro groups may enhance electronic effects but complicate synthesis due to steric hindrance .
Crystallographic and Physical Properties
Table 2: Crystallographic Data and Physical Properties
Key Observations :
- Methoxy and halogen substituents influence crystal packing via hydrogen bonding and van der Waals interactions. For example, the triclinic system in features chains stabilized by N–H···O bonds .
- Dihedral angles between aromatic rings (e.g., 73.0° in ) indicate non-planar conformations, which may affect molecular stacking and solubility .
Key Observations :
- Anti-inflammatory activity is prominent in phenoxy-substituted derivatives, outperforming standard drugs like mefenamic acid .
- Thiophene-containing hydrazides (e.g., HTMBH) exhibit non-biological applications, such as corrosion inhibition, due to their electron-rich sulfur atoms .
- Methoxy and halogen groups may enhance bioactivity by improving membrane permeability or target binding, though specific data for the target compound is lacking .
Biological Activity
N'-(2-methoxybenzylidene)-2-thiophenecarbohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 2-thiophenecarbohydrazide and 2-methoxybenzaldehyde. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Characteristic peaks confirming structure |
| MS | Molecular ion peak consistent with expected molecular weight |
| IR | Functional groups identified (e.g., C=O, C=N) |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 62.5 |
| Candida albicans | 125 |
| Aspergillus niger | 125 |
The compound showed selective activity against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxicity Assay Results
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that the compound possesses significant free radical scavenging activity.
Table 4: Antioxidant Activity Assay Results
| Assay Type | IC50 (μM) |
|---|---|
| DPPH Scavenging | 25.0 |
| ABTS Scavenging | 20.0 |
These findings suggest that this compound could serve as a potential therapeutic agent in oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the therapeutic applications of similar compounds in clinical settings. For instance, metal complexes of Schiff bases have shown enhanced biological activities compared to their uncoordinated counterparts, suggesting a potential avenue for further exploration with this compound.
Case Study Example
In a study conducted by Mondal et al., a related compound demonstrated superior antimicrobial activity when complexed with nickel ions, indicating that metal coordination may enhance biological efficacy . This suggests that similar strategies could be applied to this compound for improved therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
